KTX-582

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H51F3N8O7 |

|---|---|

Molecular Weight |

872.9 g/mol |

IUPAC Name |

N-[2-[4-[[3-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypropyl-methylamino]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C45H51F3N8O7/c1-44(2,62)31-22-34-26(19-35(31)51-40(58)33-9-5-10-37(50-33)45(46,47)48)24-55(53-34)28-13-11-25(12-14-28)23-54(3)17-6-18-63-29-20-27(21-29)49-32-8-4-7-30-39(32)43(61)56(42(30)60)36-15-16-38(57)52-41(36)59/h4-5,7-10,19,22,24-25,27-29,36,49,62H,6,11-18,20-21,23H2,1-3H3,(H,51,58)(H,52,57,59) |

InChI Key |

CKFOAVDINFHZIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC2=NN(C=C2C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)C4CCC(CC4)CN(C)CCCOC5CC(C5)NC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)O |

Origin of Product |

United States |

Foundational & Exploratory

KTX-582: A Dual-Action Protein Degrader Targeting Key Survival Pathways in Diffuse Large B-cell Lymphoma

An In-Depth Technical Guide on the Mechanism of Action of KTX-582 in DLBCL for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive malignancy with a significant portion of patients exhibiting mutations in the MYD88 gene, leading to constitutive activation of pro-survival signaling pathways. This compound emerges as a promising therapeutic agent, operating as an IRAKIMiD (Interleukin-1 Receptor-Associated Kinase 4 Immunomodulatory imide drug). This novel class of heterobifunctional protein degraders is designed to simultaneously induce the degradation of two critical targets: IRAK4, a key kinase in the Myddosome signaling complex, and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This dual mechanism of action effectively dismantles the aberrant signaling network that drives the proliferation and survival of MYD88-mutant DLBCL cells. This technical guide will provide a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.

Introduction: The Challenge of MYD88-Mutant DLBCL

Activating mutations in the MYD88 gene, most commonly the L265P substitution, are prevalent in the Activated B-cell (ABC) subtype of DLBCL and are associated with a more aggressive disease course. These mutations trigger the spontaneous formation of the "Myddosome," a signaling complex comprising MyD88, IRAK4, and IRAK1/2. The constitutive activation of the Myddosome leads to downstream activation of the NF-κB and other pro-survival pathways, promoting tumor cell growth and resistance to apoptosis. Targeting the components of this pathway is therefore a rational therapeutic strategy for this DLBCL sub-population.

This compound: A Heterobifunctional Protein Degrader

This compound is an IRAKIMiD, a small molecule engineered to co-opt the body's own protein disposal system to eliminate specific disease-driving proteins. It consists of three key components: a ligand that binds to IRAK4, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two. This tripartite structure facilitates the formation of a ternary complex between IRAK4, this compound, and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4. Simultaneously, the Cereblon-binding moiety of this compound functions as an immunomodulatory drug (IMiD), inducing the degradation of the neosubstrates Ikaros and Aiolos.

Dual Mechanism of Action in DLBCL

The therapeutic efficacy of this compound in MYD88-mutant DLBCL stems from its ability to concurrently inhibit two critical survival pathways:

IRAK4 Degradation and Inhibition of Myddosome Signaling

IRAK4 is a serine/threonine kinase that plays a pivotal role in the Myddosome signaling cascade. Upon its degradation by this compound, the downstream signaling events are abrogated. This leads to the inhibition of NF-κB activation, a key transcription factor responsible for the expression of numerous genes involved in cell proliferation, survival, and inflammation. The degradation of IRAK4 effectively shuts down this oncogenic signaling pathway at a critical node.

Degradation of Ikaros and Aiolos

Ikaros and Aiolos are lymphoid-specific transcription factors that are essential for B-cell development and function. In the context of DLBCL, they have been implicated in sustaining the malignant phenotype. The IMiD component of this compound induces the degradation of Ikaros and Aiolos, leading to downstream effects that include the modulation of interferon-stimulated genes and the induction of apoptosis. This dual activity provides a synergistic anti-tumor effect.

Quantitative Preclinical Data

Preclinical studies in MYD88-mutant DLBCL cell lines have demonstrated the potent and selective activity of this compound and its analogs. The following tables summarize key quantitative data from these studies.

| Compound | Cell Line | Mutation Status | IC50 (nM) | DC50 IRAK4 (nM) | DC50 Ikaros (nM) | Reference |

| This compound | OCI-Ly10 | MYD88 L265P | 28 | 4 | 5 | [1] |

| KTX-120 | OCI-Ly10 | MYD88 L265P | 7-29 | Low single-digit nM | Low single-digit nM | [2] |

| KTX-475 | OCI-Ly10 | MYD88 L265P | Low nM range | Not specified | Not specified | [3][4] |

Table 1: In Vitro Activity of this compound and Analogs in DLBCL Cell Lines. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. DC50 values represent the concentration required to degrade 50% of the target protein.

| Model | Compound | Dosing Schedule | Tumor Growth Inhibition (%) | Regressions | Reference |

| OCI-Ly10 Xenograft | KTX-120 | Intermittent oral dosing | >85% | Yes | [2] |

| TMD8 Xenograft | KTX-120 | Intermittent oral dosing | Potent antitumor activity | Yes | [2] |

| SUDHL2 Xenograft | KTX-120 | Intermittent oral dosing | Potent antitumor activity | Yes | [2] |

| MYD88-mutant PDX models (4/5) | KTX-120 | Not specified | >85% | Not specified | [2] |

Table 2: In Vivo Efficacy of KTX-120 in DLBCL Xenograft and Patient-Derived Xenograft (PDX) Models.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Signaling Pathway

Caption: this compound dual mechanism of action in MYD88-mutant DLBCL.

Experimental Workflow: In Vitro Evaluation of this compound

Caption: Workflow for in vitro evaluation of this compound in DLBCL cell lines.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

-

MYD88-mutant DLBCL cell lines (e.g., OCI-Ly10)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (or other test compounds)

-

DMSO (vehicle control)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Seed DLBCL cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Western Blot for Protein Degradation

This technique is used to detect and quantify the levels of specific proteins (IRAK4, Ikaros, Aiolos) in cell lysates.

Materials:

-

Treated DLBCL cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-IRAK4, anti-Ikaros, anti-Aiolos, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis: Lyse the treated cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface using fluorescently labeled Annexin V.

Materials:

-

Treated DLBCL cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) or other viability dye

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest the treated cells by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Conclusion

This compound represents a highly innovative and targeted therapeutic approach for the treatment of MYD88-mutant DLBCL. Its dual mechanism of action, involving the simultaneous degradation of IRAK4 and the IMiD substrates Ikaros and Aiolos, leads to a potent and synergistic anti-tumor effect. The preclinical data strongly support the continued development of this compound and other IRAKIMiDs as a promising new class of drugs for this challenging malignancy. The detailed methodologies provided in this guide offer a framework for the further investigation and characterization of this and similar targeted protein degraders.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the KTX-582-Mediated IRAK4 Degradation Pathway

This technical guide provides a comprehensive overview of this compound, a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It details the underlying IRAK4 signaling pathway, the mechanism of action of this compound, and the experimental data and protocols that characterize its activity.

Introduction to IRAK4 and its Signaling Pathway

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in innate immune signaling.[1] It is a key component of the Myddosome complex, which is essential for signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2] IRAK4 possesses both an active kinase function and a scaffolding function, both of which are crucial for activating downstream inflammatory cascades.[1][3]

Upon activation of TLRs or IL-1Rs, IRAK4 is recruited along with the adaptor protein MyD88.[2][4] Within the Myddosome, IRAK4 autophosphorylates and then phosphorylates IRAK1, leading to its activation and dissociation from the complex.[1][2] Activated IRAK1 subsequently interacts with TRAF6, an E3 ubiquitin ligase, triggering downstream signaling pathways, most notably the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5] The culmination of this signaling is the production of pro-inflammatory cytokines and promotion of cell survival.[5]

Dysregulation of the IRAK4 pathway is implicated in a variety of diseases, including autoimmune disorders and cancers.[1][6][7] In certain malignancies, such as MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL), constitutive activation of this pathway is a key driver of tumor survival and proliferation.[8]

References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IRAK4 signaling drives resistance to checkpoint immunotherapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. Targeted Degradation of IRAK4 Protein Via Heterobifunctional Small Molecules for Treatment of MYD88 Mutant Lymphoma | Blood | American Society of Hematology [ashpublications.org]

KTX-582: A Technical Guide to a Novel IRAK4 and Ikaros/Aiolos Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

KTX-582 is a novel heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This dual activity positions this compound as a promising therapeutic candidate for hematologic malignancies driven by mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene, particularly Diffuse Large B-cell Lymphoma (DLBCL). This technical guide provides a comprehensive overview of the molecular formula, structure, mechanism of action, preclinical data, and relevant experimental protocols for this compound.

Molecular Profile

This compound is a complex small molecule designed to bridge an E3 ubiquitin ligase with its target proteins, leading to their ubiquitination and subsequent proteasomal degradation.

| Property | Value |

| Molecular Formula | C45H51F3N8O7 |

| Molecular Weight | 872.93 g/mol |

| CAS Number | 2573298-13-0 |

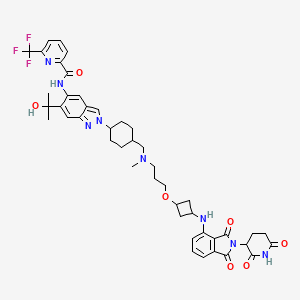

Structure:

While a 2D chemical structure is available through various chemical suppliers, for the purposes of this technical guide, a DOT script representation is not feasible for the complex chemical structure.

Mechanism of Action

This compound functions as a potent degrader of both IRAK4 and the IMiD (immunomodulatory drug) substrates Ikaros and Aiolos.[1] This dual mechanism is achieved through its heterobifunctional nature, where one end of the molecule binds to the target proteins (IRAK4 and Ikaros/Aiolos) and the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of the target proteins, marking them for degradation by the proteasome.

The degradation of IRAK4 is critical in cancers with activating mutations in MYD88, such as the L265P mutation commonly found in DLBCL.[2] Mutant MYD88 constitutively activates the "Myddosome" complex, leading to IRAK4-dependent signaling that promotes cell survival through the NF-κB and other pro-survival pathways. By degrading IRAK4, this compound effectively shuts down this oncogenic signaling.

Simultaneously, the degradation of Ikaros and Aiolos, transcription factors essential for B-cell development and function, provides an additional anti-tumor effect. This dual targeting of both the IRAK4 signaling cascade and key lymphoid transcription factors is believed to offer a more profound and durable anti-cancer response compared to traditional kinase inhibitors.

Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound in MYD88-mutant DLBCL.

Caption: this compound mechanism in MYD88-mutant DLBCL.

Preclinical Data

This compound has demonstrated potent and selective activity in preclinical models of MYD88-mutant DLBCL.

In Vitro Activity

| Cell Line | MYD88 Status | Assay | Parameter | Value (nM) |

| OCI-Ly10 | L265P | Degradation | DC50 (IRAK4) | 4 |

| OCI-Ly10 | L265P | Degradation | DC50 (Ikaros) | 5 |

| OCI-Ly10 | L265P | Cytotoxicity | IC50 | 28 |

| TMD8 | L265P | Cytotoxicity | IC50 | <100 |

| HBL-1 | L265P | Cytotoxicity | IC50 | <100 |

Data compiled from publicly available presentations and datasheets.[1][3]

In Vivo Activity

Experimental Protocols

The following are generalized protocols for key assays used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Protein Degradation Assay (Western Blot)

This protocol describes the detection of IRAK4 and Ikaros degradation in DLBCL cell lines following treatment with this compound.

Materials:

-

DLBCL cell lines (e.g., OCI-Ly10)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-IRAK4, anti-Ikaros, anti-Aiolos, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed DLBCL cells at a density of 0.5 x 10^6 cells/mL in 6-well plates. Allow cells to acclimate before treating with a dose-response of this compound (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for the desired time (e.g., 4, 8, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Transfer: Normalize protein concentrations, add Laemmli buffer, and boil samples. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add chemiluminescent substrate and visualize protein bands using a digital imaging system.

Cell Viability Assay

This protocol measures the effect of this compound on the viability of DLBCL cell lines.

Materials:

-

DLBCL cell lines

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Plate reader

Procedure:

-

Cell Seeding: Seed DLBCL cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of media.

-

Compound Treatment: Prepare a serial dilution of this compound and add to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a predetermined time (e.g., 72 or 96 hours) at 37°C in a CO2 incubator.

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

DLBCL cell lines

-

This compound

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat DLBCL cells with this compound at various concentrations for a specified time (e.g., 48 hours).

-

Cell Staining: Harvest and wash the cells. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow Diagram

Caption: A representative experimental workflow for this compound characterization.

Conclusion

This compound is a potent and selective degrader of IRAK4 and Ikaros/Aiolos with promising preclinical activity in MYD88-mutant DLBCL. Its dual mechanism of action offers a novel therapeutic strategy for this patient population. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on targeted protein degradation and novel cancer therapeutics. Further investigation into the full potential of this compound in clinical settings is warranted.

References

An In-depth Technical Guide to KTX-582 (CAS: 2573298-13-0): A Novel IRAK4 and IMiD Substrate Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KTX-582, a potent, heterobifunctional small molecule degrader. This compound is designed to simultaneously induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the Ikaros and Aiolos (IMiD) substrates, offering a dual-mechanism approach for the treatment of certain hematological malignancies. This document consolidates available preclinical data, outlines detailed experimental methodologies, and visualizes the key pathways and mechanisms of action.

Core Compound Information and Properties

This compound is a key compound within the class of IRAKIMiDs (IRAK4 and IMiD degraders) developed by Kymera Therapeutics. It is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of its target proteins.

| Property | Value |

| CAS Number | 2573298-13-0 |

| Molecular Formula | C45H51F3N8O7 |

| Molecular Weight | 872.93 g/mol |

| Description | Potent IRAK4 and Ikaros/Aiolos degrader |

| Mechanism of Action | Targeted Protein Degradation via CRBN E3 Ligase |

Quantitative Preclinical Data

The following tables summarize the key in vitro potency and efficacy data for this compound and related compounds.

Table 1: In Vitro Degradation and Cytotoxicity of this compound

| Parameter | Value (nM) | Cell Line/System | Reference(s) |

| IRAK4 DC50 | 4 | - | [1][2][3] |

| Ikaros DC50 | 5 | - | [1][2][3] |

| OCI-Ly10 CTG IC50 | 28 | OCI-Ly10 |

Table 2: Comparative In Vitro Activity of IRAKIMiD Compounds

| Compound | IRAK4 DC50 (nM) | Ikaros DC50 (nM) | OCI-Ly10 CTG IC50 (nM) |

| This compound | 4 | 5 | 28 |

| KTX-435 | 18 | 12 | 270 |

| KTX-955 | 5 | 130 | 1,800 |

Data presented for comparative purposes, sourced from Kymera Therapeutics presentations.

Mechanism of Action and Signaling Pathway

This compound functions as a molecular bridge, bringing together the E3 ligase Cereblon (CRBN) and the target proteins IRAK4, Ikaros, and Aiolos. This proximity induces the transfer of ubiquitin molecules to the target proteins, marking them for degradation by the proteasome.

In the context of MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL), this dual degradation has a synergistic effect. The degradation of IRAK4 blocks the constitutively active Myddosome signaling complex, thereby inhibiting the pro-survival NF-κB pathway. Concurrently, the degradation of the transcription factors Ikaros and Aiolos leads to the activation of an anti-tumor interferon response and further suppression of oncogenic signaling.

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound, based on standard methodologies and information from related studies.

Western Blot for Protein Degradation

This protocol is for assessing the degradation of IRAK4, Ikaros, and Aiolos in cell lines such as OCI-Ly10.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Culture MYD88-mutant DLBCL cells (e.g., OCI-Ly10) in appropriate media. Seed cells at a density of 0.5 x 10^6 cells/mL. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for different time points (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against IRAK4, Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in DLBCL cells following treatment with this compound.

Methodology:

-

Cell Treatment: Seed OCI-Ly10 cells and treat with this compound at various concentrations for a specified time (e.g., 48 or 72 hours).

-

Cell Staining:

-

Harvest approximately 1-5 x 10^5 cells by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).

-

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Methodology:

-

Cell Seeding: Seed OCI-Ly10 cells in opaque-walled 96-well plates at a suitable density (e.g., 10,000 cells/well) in 100 µL of culture medium.

-

Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired period (e.g., 72 hours).

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.

In Vivo Efficacy Studies

This compound has demonstrated tumor regression in in vivo lymphoma models. The following is a representative protocol for a DLBCL xenograft study.

Methodology:

-

Cell Line and Animal Model: Use a MYD88-mutant DLBCL cell line, such as OCI-Ly10, for subcutaneous implantation into immunodeficient mice (e.g., CB17-SCID).

-

Tumor Implantation: Subcutaneously inject approximately 5-10 x 10^6 OCI-Ly10 cells into the flank of each mouse.

-

Treatment:

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer this compound via an appropriate route (e.g., oral gavage or intravenous injection) at specified doses and schedules.

-

-

Monitoring and Endpoints:

-

Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Monitor animal body weight and overall health.

-

The primary endpoint is typically tumor growth inhibition (TGI).

-

At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for target protein degradation).

-

Conclusion

This compound is a potent dual-target degrader of IRAK4 and IMiD substrates with promising preclinical activity in MYD88-mutant DLBCL models. Its mechanism of action, which involves the simultaneous inhibition of the NF-κB pathway and activation of an anti-tumor interferon response, represents a novel and potentially effective therapeutic strategy. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other IRAKIMiD compounds.

References

KTX-582: A Technical Deep Dive into its Apoptosis-Inducing Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

KTX-582 is a novel heterobifunctional small molecule, classified as an IRAKIMiD, that potently induces apoptosis in specific cancer cell types, particularly those with mutations in the myeloid differentiation primary response 88 (MYD88) gene, such as Diffuse Large B-cell Lymphoma (DLBCL). This technical guide delineates the core mechanism of action of this compound, focusing on its role in programmed cell death. It provides a synthesis of available preclinical data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways and experimental workflows.

Introduction

This compound represents a targeted therapeutic strategy that leverages the ubiquitin-proteasome system to induce selective degradation of key proteins involved in cancer cell survival. As a heterobifunctional degrader, this compound simultaneously targets both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the Ikaros family of zinc finger transcription factors (IMiD substrates), Ikaros (IKZF1) and Aiolos (IKZF3), for proteasomal degradation. This dual activity disrupts critical pro-survival signaling pathways, culminating in the induction of apoptosis. This document serves as a comprehensive resource for understanding and investigating the apoptotic capabilities of this compound.

Mechanism of Action: Dual Degradation and Apoptosis Induction

The pro-apoptotic activity of this compound stems from its ability to concurrently degrade IRAK4 and IMiD substrates. This dual targeting is crucial for its efficacy in MYD88-mutant lymphomas, where both the NF-κB and IRF4 pathways are constitutively active and contribute to cell survival.

-

IRAK4 Degradation and NF-κB Inhibition: In MYD88-mutant cancers, the mutated MYD88 protein leads to the constitutive formation of the "Myddosome" complex, which includes IRAK4. This results in the persistent activation of the NF-κB signaling pathway, a key driver of cell proliferation and survival. This compound-mediated degradation of IRAK4 dismantles this signaling cascade, leading to the inhibition of NF-κB.

-

IMiD Substrate Degradation and Type I Interferon Response: The degradation of the transcription factors Ikaros and Aiolos by this compound has a twofold effect. Firstly, it leads to the downregulation of Interferon Regulatory Factor 4 (IRF4), another critical survival factor in B-cell malignancies. Secondly, it upregulates the Type I Interferon (IFN) signaling pathway. This restoration of the apoptotic response is a key differentiator from therapies that only target a single pathway.[1][2]

The convergence of these two effects—NF-κB inhibition and restoration of the apoptotic response via IMiD substrate degradation—creates a synergistic anti-tumor effect, leading to potent and rapid induction of apoptosis in susceptible cancer cells.[1][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its closely related analog, KT-413, in the OCI-Ly10 MYD88-mutant DLBCL cell line.

| Compound | Target | Assay | Value | Cell Line | Reference |

| This compound | IRAK4 | DC50 (Degradation) | 4.0 nM | OCI-Ly10 | [4] |

| This compound | Ikaros | DC50 (Degradation) | 5.0 nM | OCI-Ly10 | [4] |

| KT-413 | IRAK4 | DC50 (Degradation) | 6.0 nM | OCI-Ly10 | [4] |

| KT-413 | Ikaros | DC50 (Degradation) | 2.0 nM | OCI-Ly10 | [4] |

| KT-413 | Aiolos | DC50 (Degradation) | 2.0 nM | OCI-Ly10 | [4] |

| KT-413 | Cell Viability | IC50 (CTG Assay) | 9.0 nM | OCI-Ly10 | [4] |

Table 1: Degradation and Cell Viability Data for IRAKIMiDs.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the apoptotic effects of this compound.

Cell Culture

-

Cell Line: OCI-Ly10 (MYD88 L265P mutant Diffuse Large B-cell Lymphoma).

-

Media: RPMI-1640 supplemented with 20% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is for the quantification of apoptotic and necrotic cells following treatment with this compound.

-

Materials:

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

1X Annexin V Binding Buffer

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed OCI-Ly10 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 48-72 hours. Include a vehicle control (DMSO).

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Acquire data for at least 10,000 events per sample.

-

Data Analysis:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Western Blot Analysis of Protein Degradation and Apoptosis Markers

This protocol is to assess the degradation of IRAK4, Ikaros, and Aiolos, and to detect markers of apoptosis.

-

Materials:

-

This compound (dissolved in DMSO)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies:

-

Rabbit anti-IRAK4

-

Rabbit anti-Ikaros (IKZF1)

-

Rabbit anti-Aiolos (IKZF3)

-

Rabbit anti-Cleaved Caspase-3

-

Rabbit anti-PARP

-

Mouse anti-β-Actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

-

Procedure:

-

Seed OCI-Ly10 cells and treat with this compound as described in the apoptosis assay protocol.

-

Harvest cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C, using appropriate dilutions.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control (β-Actin).

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts described in this guide.

Caption: this compound signaling pathway leading to apoptosis.

Caption: Workflow for apoptosis analysis using flow cytometry.

Caption: Western blot workflow for protein degradation and apoptosis markers.

Conclusion

This compound is a potent inducer of apoptosis in MYD88-mutant DLBCL through its novel, dual-mechanism of action involving the targeted degradation of both IRAK4 and IMiD substrates. This technical guide provides a foundational understanding of its apoptotic mechanism, supported by available quantitative data and detailed experimental protocols. The provided visualizations offer a clear framework for the underlying signaling pathways and experimental procedures. Further research and clinical investigation will continue to elucidate the full therapeutic potential of this compound in relevant oncological indications.

References

KTX-582 PROTAC: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

KTX-582 is a novel heterobifunctional proteolysis-targeting chimera (PROTAC) developed by Kymera Therapeutics. It is engineered to induce the degradation of two key proteins implicated in the pathogenesis of certain B-cell malignancies: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the lymphoid transcription factor Ikaros (IKZF1). By simultaneously targeting these two proteins, this compound, also classified as an IRAKIMiD (IRAK4 and IMiD substrate degrader), aims to provide a potent and synergistic anti-tumor effect, particularly in MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL). This technical guide provides an in-depth explanation of the core mechanism of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Targeted Protein Degradation

PROTACs are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. The general mechanism involves a bifunctional molecule that simultaneously binds to a target protein of interest and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

This compound is designed to recruit the Cereblon (CRBN) E3 ligase. Its structure comprises three key components: a ligand that binds to IRAK4, a ligand that binds to Cereblon, and a linker that connects these two moieties. The binding of the Cereblon ligand is also responsible for the degradation of Ikaros, a known substrate of the CRBN E3 ligase when modulated by immunomodulatory drugs (IMiDs).

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effect by intervening in key signaling pathways that are constitutively active in certain cancers, particularly MYD88-mutant DLBCL.

IRAK4 Degradation

Methodological & Application

Application Notes and Protocols for KTX-582 In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

KTX-582 is a potent, small molecule degrader known as an IRAKIMiD, which is designed to simultaneously induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the Ikaros family zinc finger proteins (IKZF1/Ikaros and IKZF3/Aiolos).[1] This dual mechanism of action makes this compound a promising therapeutic candidate for hematological malignancies driven by mutations in the MYD88 signaling pathway, such as Diffuse Large B-cell Lymphoma (DLBCL).[1] The degradation of IRAK4 disrupts the Myddosome signaling complex, which is crucial for the activation of NF-κB, a key survival pathway in these cancers. Concurrently, the degradation of Ikaros and Aiolos provides an additional anti-tumor effect. This document provides detailed protocols for key in vitro assays to characterize the activity of this compound.

Data Presentation

The following tables summarize the in vitro activity of this compound in the MYD88-mutant DLBCL cell line OCI-Ly10.

Table 1: Degradation Potency of this compound in OCI-Ly10 Cells

| Target Protein | DC50 (nM) |

| IRAK4 | 5.0 |

| Ikaros (IKZF1) | 5.0 |

DC50 represents the concentration of this compound required to induce 50% degradation of the target protein.

Table 2: Anti-proliferative Activity of this compound in OCI-Ly10 Cells

| Time Point | IC50 (µM) |

| 48 hours | 0.71 |

| 72 hours | 0.26 |

| 96 hours | 0.08 |

IC50 represents the concentration of this compound required to inhibit cell growth by 50%.

Experimental Protocols

Cell Culture of OCI-Ly10 Cells

OCI-Ly10 is a human DLBCL cell line with a MYD88 L265P mutation, making it a suitable model for studying this compound.

Materials:

-

OCI-Ly10 cell line

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

-

Sterile tissue culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture OCI-Ly10 cells in IMDM supplemented with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

As OCI-Ly10 are suspension cells, subculture by splitting the cell suspension 1:3 to 1:5 every 3-4 days to maintain a cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL.

-

Perform all cell handling in a sterile biosafety cabinet.

Cell Viability Assay (CellTiter-Glo®)

This assay determines cell viability by measuring the amount of ATP present, which is indicative of metabolically active cells.

Materials:

-

OCI-Ly10 cells

-

This compound (and vehicle control, e.g., DMSO)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Seed OCI-Ly10 cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the desired concentrations of this compound or vehicle control to the wells.

-

Incubate the plate for the desired time points (e.g., 48, 72, 96 hours) at 37°C and 5% CO2.

-

After incubation, equilibrate the plate and its contents to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot for Protein Degradation

This protocol is for assessing the degradation of IRAK4, Ikaros, and Aiolos following treatment with this compound.

Materials:

-

OCI-Ly10 cells

-

This compound (and vehicle control)

-

6-well plates

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-IRAK4, anti-Ikaros, anti-Aiolos, anti-β-actin or GAPDH as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed OCI-Ly10 cells in 6-well plates at a density of 1 x 10^6 cells/well.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 4, 8, 24 hours).

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellets with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. (Typical dilutions: 1:1000 for specific targets, 1:5000 for loading controls).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

OCI-Ly10 cells

-

This compound (and vehicle control)

-

Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed OCI-Ly10 cells and treat with this compound or vehicle control as described for the western blot protocol.

-

Harvest both adherent and suspension cells and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizations

Caption: Experimental workflow for in vitro characterization of this compound.

Caption: this compound mechanism of action in MYD88-mutant DLBCL.

References

KTX-582 Cell Culture Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

KTX-582 is a potent, heterobifunctional small molecule belonging to the class of IRAKIMiDs (Interleukin-1 Receptor-Associated Kinase 4 Ikaros/Aiolos-targeting chimeras). It acts as a targeted protein degrader, inducing the simultaneous degradation of IRAK4 and the IMiD substrates Ikaros (IKZF1) and Aiolos (IKZF3). This dual mechanism of action leads to the inhibition of the NF-κB signaling pathway, making this compound a promising therapeutic candidate for hematological malignancies, particularly those with MYD88 mutations like Diffuse Large B-cell Lymphoma (DLBCL).[1][2] These application notes provide detailed protocols for the in vitro cell culture treatment of cancer cell lines with this compound, focusing on the OCI-Ly10 cell line as a primary model.

Introduction

IRAK4 is a critical kinase in the Myddosome signaling complex, downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4] Its activation leads to the phosphorylation of IRAK1 and subsequent activation of the NF-κB pathway, which promotes cell survival and proliferation in various cancers.[4] this compound is designed to induce the ubiquitination and subsequent proteasomal degradation of IRAK4, Ikaros, and Aiolos.[1] This degradation has been shown to induce apoptosis in MYD88-mutant DLBCL cells and demonstrates synergistic anti-proliferative activity when combined with other agents like the BCL2 inhibitor, venetoclax.[2]

Product Information

| Product Name | This compound |

| CAS Number | 2573298-13-0 |

| Molecular Formula | C45H51F3N8O7 |

| Molecular Weight | 872.93 g/mol |

| Mechanism of Action | IRAK4, Ikaros, and Aiolos Degrader (IRAKIMiD) |

| Target Pathway | NF-κB Signaling |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL) |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |

Note: Solubility and storage information is based on commercially available data. Please refer to the manufacturer's specifications for the lot-specific details.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in the OCI-Ly10 human DLBCL cell line, which harbors a MYD88 L265P mutation.

| Parameter | Cell Line | Value (nM) |

| IRAK4 DC50 | OCI-Ly10 | 4.0 |

| Ikaros DC50 | OCI-Ly10 | 5.0 |

| OCI-Ly10 CTG IC50 | OCI-Ly10 | > 10,000 |

DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. IC50 (Inhibitory Concentration 50) is the concentration of the compound that inhibits a biological process by 50%. CTG refers to the CellTiter-Glo® Luminescent Cell Viability Assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing the effects of this compound.

Figure 1: this compound targets IRAK4 and Ikaros/Aiolos for proteasomal degradation, inhibiting NF-κB signaling.

Figure 2: General experimental workflow for in vitro studies with this compound.

Experimental Protocols

Note: These protocols are based on published data and standard laboratory procedures. Optimization may be required for specific experimental conditions and cell lines.

OCI-Ly10 Cell Culture

OCI-Ly10 is a suspension cell line derived from human DLBCL.

-

Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Split the culture 1:3 to 1:5 every 3-4 days to maintain a cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL. Centrifuge cells at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed media.

This compound Stock Solution Preparation

-

Solvent: Use sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -80°C.

-

-

Important: The final concentration of DMSO in the cell culture media should not exceed 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control using the same final concentration of DMSO.

Western Blot for IRAK4 and Ikaros Degradation

This protocol is designed to assess the dose- and time-dependent degradation of target proteins.

-

Cell Seeding: Seed OCI-Ly10 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

-

Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. Based on the DC50 values, a suggested concentration range is 1 nM to 1000 nM. Include a DMSO vehicle control.

-

Add the this compound dilutions to the cells and incubate for a desired time period (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Harvest cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, vortexing periodically.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and Analysis:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against IRAK4, Ikaros, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

-

Cell Viability Assay (MTT or CTG)

This assay measures cell viability and proliferation in response to this compound treatment.

-

Cell Seeding: Seed OCI-Ly10 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium.

-

Treatment:

-

Prepare a 2X concentration series of this compound in complete medium.

-

Add 100 µL of the 2X this compound dilutions to the cells (final volume 200 µL). A suggested concentration range is 0.1 nM to 10 µM.

-

Incubate for 72-96 hours.

-

-

MTT Assay Protocol:

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Centrifuge the plate at 1,000 x g for 5 minutes and carefully aspirate the media.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes and read the absorbance at 570 nm.

-

-

CTG (CellTiter-Glo®) Assay Protocol:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 200 µL).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Apoptosis Assay (Annexin V Staining)

This protocol detects apoptosis by flow cytometry.

-

Cell Seeding and Treatment:

-

Seed OCI-Ly10 cells at a density of 0.5 x 10^6 cells/mL in a 12-well plate.

-

Treat with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

-

Staining Procedure:

-

Harvest cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) working solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze by flow cytometry within one hour.

-

Troubleshooting

| Issue | Possible Cause | Recommendation |

| No protein degradation observed | This compound concentration too low or incubation time too short. | Perform a dose-response and time-course experiment. Ensure the compound is fully dissolved and active. |

| Inefficient cell lysis or protein degradation during sample preparation. | Use fresh lysis buffer with protease inhibitors. Keep samples on ice. | |

| Poor antibody quality. | Use a validated antibody for your target protein. Run a positive control if available. | |

| High background in Western blot | Insufficient blocking or washing. | Increase blocking time or use a different blocking agent. Increase the number and duration of washes. |

| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |

| Inconsistent cell viability results | Uneven cell seeding. | Ensure a single-cell suspension before seeding. Pipette gently to avoid cell clumping. |

| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |

| DMSO toxicity. | Ensure the final DMSO concentration is ≤ 0.1% and is consistent across all wells, including controls. |

Conclusion

This compound is a powerful research tool for studying the roles of IRAK4 and IMiD substrates in cancer biology. The protocols outlined in these application notes provide a framework for investigating the cellular effects of this compound, from target degradation to downstream functional outcomes like apoptosis and loss of cell viability. Careful adherence to these guidelines and appropriate experimental optimization will enable researchers to generate robust and reproducible data.

References

Application Notes and Protocols for KTX-582 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical in vivo use of KTX-582, a potent and selective IRAK4 and IMiD substrate degrader. The following protocols are based on available data for this compound and structurally related compounds, offering a robust starting point for designing and executing in vivo studies in mouse models of Diffuse Large B-cell Lymphoma (DLBCL).

Mechanism of Action

This compound is a heterobifunctional degrader that simultaneously targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Ikaros family zinc finger proteins (Ikaros and Aiolos) for ubiquitination and subsequent proteasomal degradation. In MYD88-mutant DLBCL, this dual activity is hypothesized to inhibit the NF-κB pro-survival pathway and restore an apoptotic response, leading to tumor growth inhibition.

KTX-582: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of KTX-582, a potent and selective IRAK4 and Ikaros/Aiolos degrader. The following protocols and data are intended to guide researchers in designing and executing preclinical experiments.

Physicochemical Properties and Storage

This compound is a heterobifunctional small molecule designed to induce the degradation of its target proteins. Proper handling and storage are critical for maintaining its stability and activity.

Solubility

This compound exhibits solubility in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for experimental use. Assistance from warming and sonication may be necessary to achieve complete dissolution at higher concentrations.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 125 | 279.06 | Ultrasonic and warming to 60°C may be required. |

Storage and Stability

Proper storage of this compound is essential to prevent degradation and ensure experimental reproducibility.

| Form | Storage Temperature | Shelf Life |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent (e.g., DMSO) | -80°C | 1 year |

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Mechanism of Action: Dual Degradation of IRAK4 and IMiD Substrates

This compound is an IRAKIMiD, a novel class of heterobifunctional degraders. It functions by simultaneously recruiting the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the Ikaros family zinc finger proteins Ikaros (IKZF1) and Aiolos (IKZF3). This proximity induces the ubiquitination of the target proteins, marking them for degradation by the proteasome. The dual degradation of IRAK4 and Ikaros/Aiolos leads to the potent inhibition of the NF-κB and IRF4 signaling pathways, which are critical for the survival of certain cancer cells, particularly those with MYD88 mutations.[1][2]

Experimental Protocols

The following are generalized protocols for the preparation of this compound for in vitro and in vivo experiments. These may require optimization based on the specific cell line or animal model being used.

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Water bath (optional)

Procedure:

-

Calculate the required mass of this compound:

-

Molecular Weight of this compound: 872.93 g/mol

-

To prepare 1 mL of a 10 mM stock solution, weigh out 8.73 mg of this compound.

-

-

Dissolution:

-

Aseptically add the weighed this compound powder to a sterile tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the solution thoroughly for 2-5 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the tube for 10-15 minutes or warm the solution in a water bath at 37-60°C for 5-10 minutes. Visually inspect to ensure complete dissolution.

-

-

Storage:

-

Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 1 year).

-

In Vitro Assay Protocol: Cell Viability in DLBCL Cell Lines

This protocol provides a general guideline for assessing the effect of this compound on the viability of Diffuse Large B-cell Lymphoma (DLBCL) cell lines, such as OCI-Ly10, which often harbor MYD88 mutations.[1][3][4]

Materials:

-

MYD88-mutant DLBCL cell line (e.g., OCI-Ly10)

-

Complete cell culture medium

-

10 mM this compound stock solution in DMSO

-

Sterile, 96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Multichannel pipette

-

Plate reader capable of luminescence detection

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Preparation and Addition:

-

Prepare a series of dilutions of the this compound stock solution in complete culture medium. It is recommended to perform a serial dilution to achieve a range of final concentrations (e.g., 1 nM to 10 µM).

-

Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

-

Add 10 µL of the diluted this compound solutions or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.

-

-

Incubation:

-

Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[1]

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the cell viability against the log of the this compound concentration and calculate the IC50 value using a suitable software package.

-

In Vivo Formulation and Administration Protocol (General Guidance)

As specific in vivo formulation details for this compound are not publicly available, this section provides a general protocol for the formulation of a poorly soluble compound for administration in animal models. This protocol requires optimization and validation for this compound.

Vehicle Selection: The choice of vehicle is critical for in vivo studies. Common vehicles for poorly soluble compounds administered orally include:

-

0.5% (w/v) Methylcellulose (MC) in water

-

0.5% (w/v) Carboxymethylcellulose (CMC) in water

-

20% (v/v) Captisol® in water

Formulation Procedure (Example with 0.5% MC):

-

Vehicle Preparation:

-

Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

-

-

Compound Suspension:

-

Weigh the required amount of this compound powder based on the desired dosing concentration and the number of animals.

-

In a sterile container, add a small amount of the vehicle to the this compound powder to create a paste.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.

-

It is recommended to prepare the formulation fresh on the day of dosing.

-

Administration:

-

Route of Administration: Oral gavage is a common route for preclinical studies.

-

Dosing Volume: Typically 10 mL/kg for mice.

-

Dose: The effective dose will need to be determined through dose-range-finding studies.

Important Considerations:

-

Homogeneity: Ensure the formulation is a homogenous suspension before each administration by vortexing or stirring.

-

Toxicity: The vehicle should be tested alone in a control group to ensure it does not have any confounding toxic effects.

-

Pharmacokinetics: It is crucial to perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in the chosen formulation and animal model.

References

Application Notes and Protocols: Western Blot Analysis of KTX-582 Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

KTX-582 is a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and immunomodulatory imide drug (IMiD) substrates, such as Ikaros and Aiolos.[1][2] As a heterobifunctional degrader, this compound induces the ubiquitination and subsequent proteasomal degradation of these target proteins.[1] This mechanism of action makes this compound a promising therapeutic candidate for hematological malignancies, such as MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL), where IRAK4 signaling is constitutively active.[2]

These application notes provide a detailed protocol for performing Western blot analysis to evaluate the efficacy of this compound in degrading its target proteins in cultured cells.

Principle

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[3][4] This method involves separating proteins by size using gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the target protein.[3][4] In this protocol, we will use Western blotting to measure the levels of IRAK4, Ikaros, and Aiolos in cells treated with this compound compared to untreated controls. A decrease in the levels of these proteins in the treated cells will indicate successful degradation induced by this compound.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following table. The band intensities of the target proteins are first normalized to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading. The normalized values for the treated samples are then expressed as a percentage of the untreated control.

| Target Protein | Treatment | Normalized Band Intensity (% of Control) |

| IRAK4 | Vehicle Control | 100% |

| This compound (10 nM) | 15% | |

| This compound (50 nM) | 5% | |

| Ikaros | Vehicle Control | 100% |

| This compound (10 nM) | 20% | |

| This compound (50 nM) | 8% | |

| Aiolos | Vehicle Control | 100% |

| This compound (10 nM) | 25% | |

| This compound (50 nM) | 12% |

Experimental Protocols

Materials and Reagents

-

Cell Culture reagents (e.g., DMEM, FBS, antibiotics)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

Laemmli sample buffer (4x)

-

Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

SDS-PAGE running buffer

-

Protein transfer buffer

-

Polyvinylidene difluoride (PVDF) or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-IRAK4

-

Rabbit anti-Ikaros

-

Rabbit anti-Aiolos

-

Mouse anti-GAPDH or Rabbit anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies:

-

Goat anti-rabbit IgG-HRP

-

Goat anti-mouse IgG-HRP

-

-

Tris-buffered saline with Tween-20 (TBST)

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., CCD camera-based imager)

Experimental Workflow

Step-by-Step Protocol

1. Cell Culture and Treatment

-

Seed the desired cell line (e.g., OCI-Ly10, a DLBCL cell line with a MYD88 mutation) in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM) or an equivalent volume of DMSO as a vehicle control.

-

Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

2. Cell Lysis and Protein Quantification

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.[5]

-

Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.[5]

-

Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[5]

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6][7]

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a precast polyacrylamide gel.[6] Also, load a protein molecular weight marker.

-

Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3][6]

4. Immunoblotting

-

After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[4][7]

-

Incubate the membrane with primary antibodies against IRAK4, Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.[6]

-

The following day, wash the membrane three times for 10 minutes each with TBST.[4]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[4]

-

Wash the membrane three times for 10 minutes each with TBST.[4]

5. Detection and Analysis

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

Capture the chemiluminescent signal using a CCD camera-based imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the band intensity of the target proteins to the corresponding loading control band intensity.

-

Express the normalized data as a percentage of the vehicle-treated control.

Signaling Pathway

References

- 1. kymeratx.com [kymeratx.com]

- 2. kymeratx.com [kymeratx.com]

- 3. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 4. Western Blot Protocol | Proteintech Group [ptglab.com]

- 5. Western Blot Protocols | Antibodies.com [antibodies.com]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. origene.com [origene.com]

Application Note: Analysis of Apoptosis Induction by KTX-582 Using Flow Cytometry